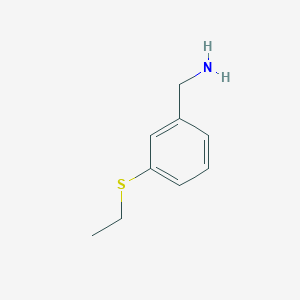

(3-(Ethylthio)phenyl)methanamine

Description

BenchChem offers high-quality (3-(Ethylthio)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Ethylthio)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-ethylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSXLOMVDSFFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716962 | |

| Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-81-5 | |

| Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Deployment of (3-(Ethylthio)phenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the intricate landscape of drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of molecular scaffolds available to medicinal chemists, (3-(Ethylthio)phenyl)methanamine has emerged as a versatile and strategically valuable component. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the synthesis, reactivity, and application of this building block, underscoring its significance in the construction of pharmacologically active molecules.

Introduction: The Emerging Role of the Thioether-Containing Benzylamine Scaffold

The benzylamine motif is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a thioether linkage, specifically an ethylthio group at the meta-position of the phenyl ring, imparts unique physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The sulfur atom, with its potential for hydrogen bonding and its influence on lipophilicity and metabolic stability, offers a powerful tool for fine-tuning the properties of a drug candidate. This guide will explore the untapped potential of (3-(Ethylthio)phenyl)methanamine as a key building block in this context.

Synthetic Pathways to (3-(Ethylthio)phenyl)methanamine and Its Precursors

The efficient and scalable synthesis of (3-(Ethylthio)phenyl)methanamine is crucial for its widespread application. While direct synthetic routes to this specific molecule are not abundantly documented in publicly available literature, its preparation can be logically deduced from established synthetic transformations of analogous compounds and precursors. The primary strategies revolve around the synthesis of key intermediates, namely 3-(ethylthio)benzaldehyde or 3-(ethylthio)benzonitrile, followed by conversion to the target amine.

Synthesis of Key Precursor: 3-(Ethylthio)benzaldehyde

A viable route to 3-(ethylthio)benzaldehyde can be adapted from the synthesis of its methylthio analog.[1] The synthesis commences with a commercially available starting material, 3-bromobenzaldehyde.

Experimental Protocol: Synthesis of 3-(Ethylthio)benzaldehyde (Hypothetical Adaptation)

-

Protection of the Aldehyde: The aldehyde functionality of 3-bromobenzaldehyde is first protected to prevent unwanted side reactions. This is typically achieved by forming an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst.

-

Grignard Reagent Formation: The resulting 3-bromobenzaldehyde acetal is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

-

Introduction of the Ethylthio Group: The Grignard reagent is subsequently reacted with diethyl disulfide (Et-S-S-Et). The nucleophilic carbon of the Grignard reagent attacks one of the sulfur atoms of the disulfide, displacing the other as a leaving group.

-

Deprotection: The final step involves the acidic hydrolysis of the acetal protecting group to regenerate the aldehyde functionality, yielding 3-(ethylthio)benzaldehyde.

dot graph "Synthesis_of_3_ethylthiobenzaldehyde" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"3-Bromobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetal_Protected" [label="3-Bromobenzaldehyde Acetal"]; "Grignard_Reagent" [label="Grignard Reagent"]; "Ethylthio_Acetal" [label="3-(Ethylthio)benzaldehyde Acetal"]; "3-Ethylthiobenzaldehyde" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Bromobenzaldehyde" -> "Acetal_Protected" [label="Ethylene glycol, H+"]; "Acetal_Protected" -> "Grignard_Reagent" [label="Mg, THF"]; "Grignard_Reagent" -> "Ethylthio_Acetal" [label="Diethyl disulfide"]; "Ethylthio_Acetal" -> "3-Ethylthiobenzaldehyde" [label="H3O+"]; } caption: "Proposed synthesis of 3-(ethylthio)benzaldehyde."

Conversion to (3-(Ethylthio)phenyl)methanamine

With 3-(ethylthio)benzaldehyde in hand, two primary methods can be employed for its conversion to the target primary amine: reductive amination and conversion via the nitrile.

Method A: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of 3-(Ethylthio)benzaldehyde

-

A solution of 3-(ethylthio)benzaldehyde in a suitable solvent (e.g., methanol, ethanol) is prepared.

-

An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the reaction mixture.

-

A reducing agent, typically sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise.[4] These reagents are selective for the reduction of the iminium ion over the starting aldehyde.

-

The reaction is stirred at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up involves quenching the excess reducing agent, extraction, and purification by column chromatography or distillation to yield (3-(Ethylthio)phenyl)methanamine.

dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Start" [label="3-(Ethylthio)benzaldehyde", fillcolor="#FBBC05"]; "Imine_Formation" [label="Imine Intermediate"]; "Reduction" [label="(3-(Ethylthio)phenyl)methanamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Imine_Formation" [label="NH3 source"]; "Imine_Formation" -> "Reduction" [label="Reducing Agent (e.g., NaBH3CN)"]; } caption: "Reductive amination workflow."

Method B: Synthesis via 3-(Ethylthio)benzonitrile

An alternative strategy involves the conversion of 3-(ethylthio)benzaldehyde to 3-(ethylthio)benzonitrile, followed by reduction.

Experimental Protocol: Synthesis and Reduction of 3-(Ethylthio)benzonitrile

-

Oxime Formation: 3-(Ethylthio)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.

-

Dehydration to Nitrile: The aldoxime is then dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.

-

Nitrile Reduction: The resulting 3-(ethylthio)benzonitrile is reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent are typically employed for this transformation. Careful quenching of the reaction is necessary.

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Targets

The (3-(Ethylthio)phenyl)methanamine scaffold is of significant interest in the design of ligands for various biological targets, primarily due to the favorable combination of a flexible aminomethyl group and a phenyl ring functionalized with a metabolically versatile thioether.

Modulators of Monoamine Transporters

The benzylamine and phenethylamine frameworks are classic pharmacophores for ligands of monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[5] These transporters are key targets for the treatment of depression, anxiety disorders, and other neurological conditions. The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity of these ligands. The presence of the 3-ethylthio group can influence binding through steric and electronic interactions within the transporter's binding pocket and may also impact the metabolic stability of the compound. While direct examples are scarce, the principles of structure-activity relationships (SAR) in N-benzyl phenethylamines suggest that substitutions at the meta-position can significantly modulate activity and selectivity for 5-HT2A/2C receptors, which are often co-targeted with monoamine transporters.[6]

Dopamine Receptor Ligands

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic drugs and treatments for Parkinson's disease. The benzylamine scaffold can be found in some dopamine receptor antagonists. The 3-ethylthio substituent could be explored to optimize ligand-receptor interactions, potentially enhancing selectivity for a specific dopamine receptor subtype.

Antifungal Agents

Derivatives of benzylamines have been investigated as antifungal agents. The lipophilicity and electronic properties imparted by the ethylthio group could enhance the antifungal potency of benzylamine derivatives by improving their ability to penetrate fungal cell membranes or by interacting with key fungal enzymes. Structure-activity relationship studies of phenyl-substituted benzylamine antimycotics have shown that the nature and position of substituents on the phenyl ring are critical for activity.[7]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for (3-(Ethylthio)phenyl)methanamine derivatives are not extensively published, general principles can be inferred from related classes of compounds:

-

Nature of the Thioether: The length and branching of the alkyl group on the sulfur atom can influence lipophilicity and steric interactions. An ethyl group provides a balance of these properties. Oxidation of the thioether to a sulfoxide or sulfone can dramatically alter the polarity and hydrogen bonding capacity of the molecule, which can be a metabolic pathway or a deliberate design strategy.

-

Substitution on the Amine: The primary amine of (3-(Ethylthio)phenyl)methanamine is a key handle for further chemical modification. N-alkylation or N-arylation can be used to explore different binding pockets of a target protein and to modulate the basicity and overall physicochemical properties of the molecule.

-

Positional Isomerism: The placement of the ethylthio group at the meta-position is significant. Compared to ortho or para substitution, the meta-position offers a different vector for substituents to project into a binding site, potentially leading to unique selectivity profiles.

Conclusion and Future Perspectives

(3-(Ethylthio)phenyl)methanamine represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features offer a compelling platform for the design of novel therapeutic agents targeting a range of biological systems, particularly within the central nervous system. As the demand for novel chemical matter in drug discovery continues to grow, the strategic incorporation of scaffolds like (3-(Ethylthio)phenyl)methanamine, which offer unique combinations of physicochemical and structural properties, will be instrumental in the development of the next generation of medicines. Further exploration of its derivatives and their biological activities is warranted to fully unlock the potential of this versatile building block.

References

- Euerby, M. R., & Waigh, R. D. (1981). A Convenient Synthesis of 3-Methylthiobenzaldehyde.

- Nielsen, R. N., et al. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 3(6), 444-452.

-

Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-2120.

-

Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2023). Reductive aminations of benzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-(Benzylthio)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Ethylthio)benzaldehyde. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Current Bioactive Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected bioactive compounds featuring sulfur-containing compounds. Retrieved from [Link]

-

Amanote Research. (n.d.). Studies on the Structure-Activity Relationships of Adrenergic .BETA.-mimetic Benzylamine Derivatives. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 3‐(2‐benzothiazolylthio)propanenitrile and related products. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 1,2-benzisothiazol-3-ones.

-

YouTube. (2021). Synthesis of Benzonitrile. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Current Bioactive Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Retrieved from [Link]

-

FULIR. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]

-

MDPI. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The (3-(Ethylthio)phenyl)methanamine Scaffold: A Technical Guide to Unraveling Bioactivity and Target Binding Affinity

Foreword: The Quest for Novel Neuromodulators

In the intricate landscape of neuropharmacology, the pursuit of novel chemical entities with precise modulatory effects on central nervous system (CNS) targets is a paramount objective for drug discovery and development. The (3-(Ethylthio)phenyl)methanamine scaffold has emerged as a promising chemotype, warranting in-depth investigation into its bioactivity and target engagement. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the pharmacological profile of this class of compounds. By integrating established principles with detailed, actionable protocols, this document aims to empower researchers to systematically explore the potential of (3-(Ethylthio)phenyl)methanamine derivatives as next-generation therapeutic agents for a range of neurological and psychiatric disorders.

Introduction to the (3-(Ethylthio)phenyl)methanamine Scaffold: A Focus on Monoamine Transporters

The core structure of (3-(Ethylthio)phenyl)methanamine presents a unique combination of a flexible aminomethyl group and a substituted phenyl ring featuring an ethylthio moiety. This arrangement shares structural similarities with known monoamine transporter (MAT) ligands, suggesting a high probability of interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] These transporters are critical regulators of neurotransmission, playing a pivotal role in the pathophysiology of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, they represent high-value targets for therapeutic intervention.

The exploration of novel scaffolds like (3-(Ethylthio)phenyl)methanamine is driven by the need for compounds with improved selectivity, potency, and pharmacokinetic profiles compared to existing medications. Understanding the structure-activity relationships (SAR) of this scaffold is crucial for designing derivatives with optimized therapeutic properties. This guide will focus on the foundational assays required to characterize the interaction of these compounds with monoamine transporters.

Elucidating Target Engagement: Experimental Protocols

The cornerstone of characterizing any new chemical series lies in robust and reproducible experimental protocols. The following sections detail the essential in vitro assays for determining the binding affinity and functional potency of (3-(Ethylthio)phenyl)methanamine derivatives at DAT, SERT, and NET.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[3] These assays measure the ability of a non-labeled compound to displace a radiolabeled ligand with known high affinity and specificity for the target.

Principle: The assay quantifies the competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand for binding to the target transporter expressed in a suitable biological matrix (e.g., cell membranes or brain tissue homogenates). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Step-by-Step Methodology for DAT Binding Assay:

-

Preparation of Biological Matrix:

-

Utilize either membranes from cells stably expressing the human dopamine transporter (hDAT) or rat striatal tissue homogenates, which are rich in DAT.[4][5]

-

Homogenize the tissue or cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the pellet in fresh assay buffer to wash the membranes. Repeat this wash step.

-

Determine the protein concentration of the final membrane preparation using a standard method like the Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A series of dilutions of the (3-(Ethylthio)phenyl)methanamine test compound.

-

A fixed concentration of a suitable radioligand, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.[6]

-

The prepared membrane homogenate.

-

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known DAT inhibitor like GBR 12909).[4]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer containing polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocols for SERT and NET binding assays follow the same principles, with the primary differences being the choice of biological matrix (e.g., rat cortical tissue for SERT and NET), radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and specific displacer for non-specific binding (e.g., fluoxetine for SERT, desipramine for NET).[5]

Synaptosomal Uptake Inhibition Assays: Assessing Functional Potency

While binding assays reveal affinity, uptake inhibition assays provide a measure of the functional potency of a compound to block the transport of the endogenous neurotransmitter.

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into synaptosomes, which are resealed nerve terminals that contain functional monoamine transporters.[8][9]

Step-by-Step Methodology for Dopamine Uptake Inhibition Assay:

-

Preparation of Synaptosomes:

-

Isolate synaptosomes from fresh or frozen rat brain tissue (e.g., striatum for DAT).

-

Homogenize the tissue in a sucrose buffer and use differential centrifugation to isolate the synaptosomal fraction.

-

Resuspend the final synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Assay Setup:

-

In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the (3-(Ethylthio)phenyl)methanamine test compound for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Initiation of Uptake:

-

Add a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine) to initiate the uptake process.

-

-

Incubation:

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.

-

-

Termination of Uptake:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocols for Serotonin and Norepinephrine uptake inhibition assays are analogous, using [³H]serotonin (5-HT) and [³H]norepinephrine (NE) as substrates, respectively, and often using synaptosomes prepared from the cortex.[10][11]

Visualization of Experimental Workflow:

Caption: Workflow for determining binding affinity and functional potency.

Structure-Activity Relationship (SAR) Insights and Data Interpretation

Systematic modification of the (3-(Ethylthio)phenyl)methanamine scaffold is essential to understand the structural requirements for potent and selective inhibition of monoamine transporters. While direct SAR data for this specific scaffold is not extensively published, we can extrapolate from related phenethylamine and amphetamine classes.[12][13]

Key Structural Regions for Modification:

-

The Phenyl Ring: Substitution on the phenyl ring can significantly impact potency and selectivity. The position and electronic nature of substituents are critical. For instance, halogenation at the para-position of the phenyl ring in some amphetamine analogs can increase SERT affinity.[12] The ethylthio group at the meta-position in the parent scaffold is a key feature to explore. Varying the length and branching of the alkylthio chain, or replacing the sulfur with other heteroatoms, will likely modulate activity.

-

The Methanamine Moiety: The primary amine is likely crucial for interaction with key residues in the transporter binding pocket. N-alkylation (e.g., methylation, ethylation) or incorporation of the nitrogen into a cyclic structure can alter the compound's profile, potentially shifting it from a substrate (releaser) to a pure inhibitor.

Data Presentation:

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different derivatives and targets.

| Compound ID | R1 (Phenyl Sub) | R2 (Amine Sub) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| Parent | 3-SCH2CH3 | H | Value | Value | Value | Value | Value | Value |

| Analog 1 | 4-Cl | H | Value | Value | Value | Value | Value | Value |

| Analog 2 | 3-SCH2CH3 | CH3 | Value | Value | Value | Value | Value | Value |

| ... | ... | ... | ... | ... | ... | ... | ... | ... |

Logical Relationship of SAR Analysis:

Caption: The iterative process of SAR-driven lead optimization.

Concluding Remarks and Future Directions

This guide has outlined a foundational strategy for the initial characterization of the bioactivity and target binding affinity of novel (3-(Ethylthio)phenyl)methanamine scaffolds. The primary hypothesis is that these compounds will interact with monoamine transporters, and the provided protocols for radioligand binding and synaptosomal uptake inhibition assays are the essential first steps in testing this hypothesis.

Future work should focus on:

-

Selectivity Profiling: Assessing binding affinity against a broader panel of CNS receptors and transporters to ensure target selectivity.

-

In Vivo Studies: Promising compounds should be advanced to in vivo models to evaluate their pharmacokinetic properties and behavioral effects.

-

Mechanism of Action: Determining whether compounds act as pure inhibitors or as substrates (releasers) of the monoamine transporters.

The systematic application of the principles and methodologies described herein will undoubtedly accelerate the understanding of the (3-(Ethylthio)phenyl)methanamine scaffold and its potential for the development of novel therapeutics for CNS disorders.

References

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

-

Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

-

Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Behavioral Pharmacology. [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain. Synapse. [Link]

-

Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Natural Scaffolds for Prevention and Treatment of Neurodegenerative Disorders. Routledge. [Link]

-

How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology. [Link]

-

Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Molecular Pharmaceutics. [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

-

Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. Current Topics in Behavioral Neurosciences. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. Springer. [Link]

-

Current concepts in the study of new therapeutic targets and the development of drugs for diseases of the central nervous system. Bentham Science. [Link]

-

Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels. Journal of Neurochemistry. [Link]

-

Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology. [Link]

-

Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. Neural Regeneration Research. [Link]

-

N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

Sources

- 1. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Reductive Amination Conditions for Incorporating (3-(Ethylthio)phenyl)methanamine

Abstract

This document provides a comprehensive technical guide for the successful reductive amination of (3-(Ethylthio)phenyl)methanamine with various carbonyl compounds. Reductive amination is a cornerstone transformation in medicinal chemistry and organic synthesis for creating secondary and tertiary amines.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles governing the choice of reagents and conditions. We present an optimized, high-yield, one-pot protocol using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, chosen for its functional group tolerance and operational simplicity.[1][4][5] Detailed experimental procedures, troubleshooting advice, and mechanistic insights are provided to enable researchers, scientists, and drug development professionals to reliably incorporate the valuable (3-(Ethylthio)phenyl)methanamine building block into target molecules.

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the myriad methods available, reductive amination stands out for its efficiency, reliability, and broad applicability. The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[2][6] This process avoids the over-alkylation issues often encountered with direct alkylation of amines using alkyl halides, providing a more controlled and predictable outcome.[7]

The specific substrate, (3-(Ethylthio)phenyl)methanamine, is a versatile building block. The ethylthio moiety offers a site for potential metabolic oxidation or can be used as a handle for further synthetic modification, while the primary benzylic amine provides a reactive nucleophile for constructing larger, more complex molecular architectures. This guide provides the necessary framework for leveraging this reagent in a discovery setting.

Mechanistic Rationale: The "Why" Behind the Conditions

A successful reductive amination hinges on managing the equilibrium between the starting materials and the imine intermediate, and on the selective reduction of the C=N bond over the starting carbonyl.

The reaction is typically performed under weakly acidic to neutral conditions.[2] An acidic catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial attack by the amine. The resulting hemiaminal intermediate then dehydrates to form the imine. This dehydration step is also acid-catalyzed.[8]

However, excessive acidity is detrimental; it will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and shutting down the reaction.[7] Therefore, maintaining an optimal pH (typically 4-7) is critical for efficient imine formation.

Figure 2: Experimental workflow for the one-pot reductive amination protocol.

Materials and Equipment

-

(3-(Ethylthio)phenyl)methanamine (1.0 eq)

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

-

Standard glassware for extraction and purification

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add (3-(Ethylthio)phenyl)methanamine (1.0 eq) and the carbonyl compound (1.1 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This initial period allows for the formation of the hemiaminal and imine intermediates before the reducing agent is introduced.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.4 eq) to the stirring solution in portions over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the carbonyl partner.

-

Workup - Quench: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with CH₂Cl₂ or EtOAc. Combine the organic layers.

-

Workup - Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate or CH₂Cl₂/methanol gradient.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Poor quality (wet) solvent or reagents. 2. Sterically hindered or electron-poor carbonyl. | 1. Use anhydrous solvents and fresh NaBH(OAc)₃. 2. Add 1-2 equivalents of glacial acetic acid to catalyze imine formation. Increase reaction time or gently heat (40-50 °C). |

| Formation of Alcohol Byproduct | The carbonyl is being reduced directly. | This is rare with NaBH(OAc)₃ but can occur with less selective agents. Ensure the correct reducing agent was used. |

| Dialkylation of Primary Amine | The secondary amine product reacts with another equivalent of the aldehyde. | Use a slight excess (5-10%) of the primary amine relative to the aldehyde. [4]This side reaction is generally minimal with NaBH(OAc)₃. |

| Difficult Purification | Residual starting amine or aldehyde. | Ensure the reaction goes to completion. For excess amine, a wash with dilute acid (e.g., 1M HCl) can remove it, but this will also protonate the desired amine product. For excess aldehyde, a wash with aqueous sodium bisulfite can sometimes help. |

Conclusion

The reductive amination protocol detailed herein, centered on the use of sodium triacetoxyborohydride, offers a robust and highly effective method for the alkylation of (3-(Ethylthio)phenyl)methanamine. By understanding the mechanistic principles that dictate the choice of reagents and conditions, researchers can confidently and efficiently synthesize a wide array of secondary and tertiary amines. This approach minimizes side reactions, simplifies purification, and provides consistently high yields, making it an invaluable tool for drug discovery and synthetic chemistry programs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 12, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 29). Reductive amination. In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved February 12, 2026, from [Link]

-

Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved February 12, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

-

Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved February 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. gctlc.org [gctlc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution with 3-(Ethylthio)benzylamine

Executive Summary

3-(Ethylthio)benzylamine is a high-value bifunctional building block in Fragment-Based Drug Discovery (FBDD). It offers a primary amine for rapid diversification and a meta-ethylthio group that serves as a lipophilic anchor or a precursor for sulfoxide/sulfone pharmacophores.

However, this molecule presents a distinct synthetic paradox:

-

The Nitrogen Challenge: The primary benzylic amine is highly nucleophilic, leading to uncontrolled polyalkylation (formation of tertiary amines or quaternary salts) during standard

reactions. -

The Sulfur Challenge: The thioether moiety is susceptible to oxidation (to sulfoxide) under aerobic conditions or poisoning of transition metal catalysts (Pd/Pt) if cross-coupling is attempted.

This guide provides optimized protocols for Nucleophilic Substitution (

Chemical Profile & Mechanistic Insight[1][2]

Substrate Properties

| Property | Value / Description | Impact on Protocol |

| Structure | 3-EtS-Ph-CH | Meta-substitution decouples resonance effects from the amine. |

| Amine pKa | ~9.0 - 9.2 (Est.) | Slightly less basic than benzylamine (9.33) due to inductive withdrawal by Sulfur ( |

| Nucleophilicity | High (Primary Amine) | Prone to over-alkylation; requires steric or stoichiometric control. |

| Sulfur Status | Thioether (-S-) | "Soft" nucleophile; stable to base but sensitive to oxidants (peroxides, air at high T). |

| Solubility | Moderate (Organic) | Soluble in DCM, MeCN, DMF, DMSO. Limited water solubility as free base. |

The "Meta" Effect

Unlike para-substituted benzylamines, the meta-ethylthio group does not donate electron density to the reaction center via resonance. Instead, it exerts a mild inductive withdrawing effect.

-

Consequence: The amine is slightly less reactive than electron-rich analogs (e.g., 4-methoxybenzylamine).

-

Adjustment: Reactions may require slightly higher temperatures (40–60°C) compared to standard benzylamine alkylations to achieve full conversion, but care must be taken to avoid sulfur oxidation.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the target "Sweet Spot" for mono-functionalization.

Caption: Reaction pathways showing the critical balance between desired mono-alkylation and competing over-alkylation or sulfur oxidation.

Optimization Strategy

Solvent Selection Matrix

For this specific substrate, Acetonitrile (MeCN) is the superior solvent for

| Solvent | Suitability | Notes |

| MeCN | Excellent ( | Good solubility; easy workup; moderate boiling point prevents thermal oxidation. |

| DMF | Good | High solubility, but difficult to remove without aqueous wash (risk of emulsion with thioethers). |

| DMSO | Excellent ( | Essential for difficult arylation; requires lyophilization or extensive washing to remove. |

| THF | Poor | Often too non-polar to dissolve the ammonium salt intermediates; slow kinetics. |

The "Cesium Effect" for Mono-Alkylation

For direct alkylation with alkyl halides, Cesium Carbonate (

-

Mechanism: The large Cesium cation (

) forms a loose ion pair with the amine anion or the transition state, and surface effects on solid -

Protocol Shift: Switch from soluble organic bases (TEA/DIPEA) to inorganic suspensions (

in MeCN) to suppress polyalkylation.

Experimental Protocols

Protocol A: Selective Mono-Alkylation ( )

Target: Reaction with Alkyl Halides (e.g., Benzyl bromide, Alkyl iodides). Goal: Maximize Secondary Amine, Minimize Tertiary Amine.

Reagents:

-

3-(Ethylthio)benzylamine (1.0 equiv)

-

Alkyl Halide (0.8 - 0.9 equiv) Critical: Limiting reagent

-

Cesium Carbonate (

) (1.5 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen (

) to remove oxygen (protects the thioether). -

Dissolution: Dissolve 3-(ethylthio)benzylamine (1.0 equiv) and

(1.5 equiv) in anhydrous MeCN. Stir at Room Temperature (RT) for 10 minutes. -

Controlled Addition: Dissolve the Alkyl Halide (0.8 equiv) in a separate volume of MeCN. Add this solution dropwise to the amine mixture over 30–60 minutes.

-

Why? Keeping the electrophile concentration low ensures the primary amine (present in excess) always outcompetes the newly formed secondary amine for the electrophile.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by LCMS.

-

Note: If conversion is <50% after 6 hours, heat to 40°C. Do not exceed 60°C to prevent S-oxidation.

-

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate.

-

Purification: The crude will contain Product (Secondary amine) and unreacted Starting Material (Primary amine).

-

Separation Tip: Use a gradient of DCM:MeOH (95:5 to 90:10). The primary amine usually elutes later or can be scavenged using an aldehyde resin if high purity is required.

-

Protocol B: Heteroarylation ( )

Target: Reaction with activated Heteroaryl Chlorides (e.g., 2-chloropyrimidine, 4-chloropyridine). Goal: Displacement of chloride by the amine.

Reagents:

-

3-(Ethylthio)benzylamine (1.1 equiv)

-

Heteroaryl Chloride (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMSO or NMP [0.2 M concentration]

Step-by-Step Procedure:

-

Setup: Combine Heteroaryl Chloride (1.0 equiv) and 3-(ethylthio)benzylamine (1.1 equiv) in a vial.

-

Solvent/Base: Add DMSO followed by DIPEA (2.5 equiv).

-

Why DIPEA? Unlike the

protocol,

-

-

Thermal Activation: Heat the mixture to 80–100°C under

.-

Time: Typically 2–16 hours.

-

-

Monitoring: Check LCMS for the disappearance of the chloride.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash 3x with Water (to remove DMSO).

-

Wash 1x with Brine.

-

Dry over

and concentrate.

-

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Cause | Corrective Action |

| M+16 Peak in LCMS | Sulfur Oxidation (Sulfoxide) | Degas solvents thoroughly. Ensure |

| M+R Peak (Bis-alkylation) | High local conc. of Electrophile | Use Protocol A (Dropwise addition). Reduce electrophile equivalents to 0.7–0.8. |

| Low Conversion ( | Deactivated Electrophile | Switch solvent to NMP; increase temp to 120°C (ensure inert atm); add KI (0.1 equiv) as catalyst. |

| Emulsion during Workup | Amphiphilic nature of product | Saturate aqueous layer with NaCl (solid). Use DCM instead of EtOAc for extraction. |

Workflow Decision Tree

Caption: Decision tree for selecting conditions and troubleshooting common impurities.

References

-

Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1] Journal of Organic Chemistry. (General reference for Cs2CO3 efficiency).

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on thioether liabilities and metabolic stability).

-

Bahrami, K., et al. (2011). "Direct N-alkylation of amines with alkyl halides in water promoted by cesium carbonate." Green Chemistry.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Handling and storage protocols for thioether-containing benzylamines

Technical Note: Stability Assurance and Handling Protocols for Thioether-Functionalized Benzylamines

Abstract

Thioether-containing benzylamines represent a structurally privileged but chemically vulnerable class of intermediates often found in GPCR ligands and enzyme inhibitors. Their dual-functionality presents a "stability paradox": the amine moiety acts as a CO₂ magnet (forming carbamates), while the thioether linkage is highly susceptible to oxidative degradation (forming sulfoxides/sulfones). This guide outlines a self-validating protocol to mitigate these orthogonal risks, ensuring compound integrity from synthesis to long-term storage.

Chemical Vulnerability Profile

To handle these compounds effectively, one must understand the causality of their degradation. The molecule faces two distinct environmental threats that often require contradictory handling techniques if not synchronized.

A. The Thioether (Sulfide) Vector: Oxidative Instability

The sulfur atom in a thioether (

-

Mechanism: In the presence of atmospheric oxygen and light, thioethers undergo photo-oxidation or radical-mediated oxidation to form sulfoxides (

). This reaction is often accelerated by trace metals or acidic silica surfaces. -

Impact: Sulfoxides are much more polar and less nucleophilic than the parent thioether, drastically altering biological activity and solubility.

B. The Benzylamine Vector: Hygroscopicity & Carboxylation

Benzylamines are moderately basic (

-

Mechanism: Upon exposure to air, the primary or secondary amine rapidly reacts with atmospheric CO₂ to form carbamate salts (carbamic acid species).

-

Impact: This manifests as a white crust or precipitate on the oil/solid. While often reversible with acid or heat, the formation of carbamates alters stoichiometry and can trap moisture, accelerating hydrolysis.

C. Synergistic Degradation Pathways (Visualized)

The following diagram illustrates the degradation cascade.

Figure 1: Divergent degradation pathways for thioether-benzylamines. Red paths indicate irreversible oxidation; yellow paths indicate reversible carboxylation.

Synthesis & Workup Integrity

The majority of degradation occurs during purification, not synthesis. Standard silica chromatography is often fatal to these compounds due to the acidity of silica gel (

Protocol A: The "Basified" Workup

-

Goal: Prevent acid-catalyzed oxidation and irreversible adsorption of the amine to silica.

-

Reagent: Triethylamine (TEA) or 1% Ammonia in Methanol.

Step-by-Step:

-

Solvent Degassing: Prior to extraction, sparge all solvents (DCM, EtOAc) with Argon for 15 minutes. Dissolved oxygen is the primary enemy here.

-

Column Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine . Flush the column with 2-3 column volumes of this buffer. This neutralizes acidic sites.

-

Elution: Run the column using the basified solvent system.

-

Evaporation: Do not use a water bath >40°C. Break the vacuum with Argon , not air, if possible.

Protocol B: Acid-Base Extraction (The Scalable Alternative)

-

Goal: Purify without silica exposure.

-

Prerequisite: The thioether must be stable to dilute HCl (most are, provided no oxidants like

are present).

-

Dissolve crude mixture in degassed Ethyl Acetate.

-

Extract with degassed 1M HCl (3x). The amine moves to the aqueous phase; non-basic impurities (oxidized sulfur species often remain organic if lipophilic enough) stay in organics.

-

Critical Step: Wash the aqueous acidic layer with fresh Ethyl Acetate to remove neutral organic impurities.

-

Basify the aqueous layer (pH > 12) using NaOH (keep cold, ice bath) under an Argon blanket.

-

Extract rapidly into DCM, dry over

, and concentrate.

Storage Architecture

Once isolated, the compound must be banked in a "stasis" environment.

Storage Decision Matrix

| Parameter | Recommendation | Rationale |

| Vessel | Amber Glass Vial (Silanized preferred) | Blocks UV light (prevents photo-oxidation of S). |

| Seal | Teflon-lined Screw Cap + Parafilm | Teflon prevents leaching; Parafilm blocks gas exchange. |

| Headspace | Argon (Ar) | Ar is heavier than air and forms a "blanket" over the solid/oil. |

| Temp | -20°C or -80°C | Arrhenius equation: lowering temp slows oxidation kinetics significantly. |

| Form | Hydrochloride Salt (if possible) | Converting the free base to an HCl salt blocks the amine lone pair, preventing |

Protocol C: The "Argon Blanket" Technique

-

Transfer the purified compound to the amber vial.

-

Insert a needle connected to an Argon line (low flow) into the vial, hovering just above the compound surface.

-

Allow Argon to flow for 30 seconds to displace air.

-

While the gas is still flowing, cap the vial tightly.

-

Wrap the cap junction with Parafilm.

Quality Control & Troubleshooting

How do you know if your protocol failed? Use this diagnostic workflow.

Figure 2: Diagnostic logic for assessing compound integrity.

Quantitative Diagnostics

-

NMR Shift: The benzylic protons (

-

Pure Thioether: Typically

3.5 – 3.8 ppm. -

Sulfoxide Impurity: Downfield shift to

3.9 – 4.2 ppm (due to the electron-withdrawing

-

-

LCMS:

-

Look for M+16 (Sulfoxide) and M+32 (Sulfone).

-

Note: Carbamates (M+44) often dissociate in the LCMS source back to the parent amine, giving a "false pass." Visual inspection for solids is more reliable for CO2 absorption.

-

References

-

MDPI. (2013). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[1]

-

Thermo Fisher Scientific. (2023). Thiol-Reactive Probe Labeling Protocol. (Describes thioether stability and oxidation risks).

-

National Institutes of Health (NIH). (2023). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface.[2][3]

-

Sigma-Aldrich (Merck). (2022). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

Sources

Troubleshooting & Optimization

Preventing thioether oxidation during (3-(Ethylthio)phenyl)methanamine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3-(Ethylthio)phenyl)methanamine. This resource is designed to provide in-depth guidance and troubleshooting advice to address the common challenges encountered during this synthesis, with a particular focus on the prevention of thioether oxidation. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing (3-(Ethylthio)phenyl)methanamine?

The principal challenge is the susceptibility of the thioether group to oxidation.[1] The sulfur atom in the ethylthio group is nucleophilic and can be readily oxidized to a sulfoxide and subsequently to a sulfone under various reaction conditions, particularly during the reduction of the nitrile or other precursor functional groups to the final methanamine.[1][2][3] This side reaction not only consumes the starting material, leading to lower yields of the desired product, but also introduces impurities that can be difficult to separate.

Q2: Which reducing agents are most likely to cause thioether oxidation?

Harsh oxidizing conditions should be avoided. While many standard reducing agents are employed for the conversion of a nitrile to an amine, some can inadvertently oxidize the thioether. Reagents that are known to have oxidative potential or that can generate reactive oxygen species as byproducts should be used with caution. For instance, certain reaction conditions with reagents like hydrogen peroxide can lead to thioether oxidation.[2][3][4]

Q3: How can I minimize thioether oxidation during the nitrile reduction step?

The key is to select a reducing agent and reaction conditions that are chemoselective for the nitrile group while being mild enough to leave the thioether untouched. Several strategies can be employed:

-

Catalytic Hydrogenation: This is often a preferred method. Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can effectively reduce the nitrile.[5][6] The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[5][6]

-

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2), are effective for nitrile reduction.[5] BH3-SMe2 is generally more stable than BH3-THF.[5]

-

Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride (LiBH4), diisopropylaminoborane has been shown to reduce a variety of nitriles to primary amines in excellent yields and can be compatible with other functional groups.[7][8]

Q4: Are there any protective group strategies for the thioether?

While protecting the thioether is a viable strategy in organic synthesis, it adds extra steps to the overall process (protection and deprotection).[9][10][11] If direct reduction methods fail, one could consider protecting the thioether. However, for this specific synthesis, optimizing the reduction conditions is generally a more efficient approach. Should protection be necessary, groups that are stable to the reduction conditions but can be removed under mild conditions would be required. The use of protecting groups is a foundational concept in organic synthesis, allowing for reactions to occur at a specific functional group while others are masked.[9]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of (3-(Ethylthio)phenyl)methanamine with the presence of sulfoxide/sulfone byproducts (confirmed by NMR/MS). | The reducing agent or reaction conditions are too harsh, leading to oxidation of the thioether. | 1. Switch to a milder reducing agent: If using a strong reducing agent, consider switching to catalytic hydrogenation (H2/Raney Ni or H2/Pd/C) or a more selective borane reagent like diisopropylaminoborane/cat. LiBH4.[5][7] 2. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. 3. Degas solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen, which can contribute to oxidation. |

| Formation of secondary and/or tertiary amine byproducts. | This is a common side reaction in nitrile reductions, where the initially formed primary amine reacts with the intermediate imine.[5][6] | 1. Add ammonia or ammonium hydroxide: When using catalytic hydrogenation, the addition of ammonia can suppress the formation of these byproducts.[5][6] 2. Use a Lewis acid: In some cases, the addition of a Lewis acid can help to favor the formation of the primary amine. |

| Incomplete reaction; starting material remains. | The reducing agent is not sufficiently reactive under the chosen conditions, or the catalyst (if used) is inactive. | 1. Increase reaction time or temperature: Cautiously increase the reaction time or temperature, while monitoring for the formation of oxidation byproducts. 2. Check catalyst activity: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and active. 3. Consider a more powerful (but still selective) reducing agent: If milder reagents fail, a more potent but chemoselective option may be necessary. |

| Complex mixture of unidentified byproducts. | This could be due to a combination of the issues above, or decomposition of the starting material or product under the reaction conditions. | 1. Re-evaluate the entire synthetic route: Consider if an alternative synthetic pathway might be more robust. 2. Purify starting materials: Ensure the purity of the starting 3-(ethylthio)benzonitrile to avoid introducing impurities that could interfere with the reaction.[12] |

Experimental Protocols

Protocol 1: Selective Nitrile Reduction via Catalytic Hydrogenation

This protocol outlines a general procedure for the reduction of 3-(ethylthio)benzonitrile to (3-(ethylthio)phenyl)methanamine using Raney Nickel as the catalyst.

Materials:

-

3-(ethylthio)benzonitrile

-

Ethanol (or Methanol), anhydrous

-

Raney Nickel (50% slurry in water)

-

Ammonium hydroxide (28-30%)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a suitable high-pressure reaction vessel, dissolve 3-(ethylthio)benzonitrile (1 equivalent) in anhydrous ethanol (or methanol).

-

Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution.

-

Add ammonium hydroxide (2-3 equivalents) to the reaction mixture.

-

Seal the reactor and purge several times with an inert gas (nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but this may need optimization).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizing the Challenge: Thioether Oxidation

The following diagram illustrates the potential oxidation pathway of the thioether group during the synthesis, a key side reaction to be avoided.

Caption: Unwanted oxidation of the thioether to sulfoxide and sulfone.

Logical Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Caption: A systematic approach to troubleshooting the synthesis.

References

- Vertex AI Search. (n.d.). Protecting groups in organic synthesis.

- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.

- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.

- Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. r/Chempros.

- BenchChem. (n.d.). Preventing oxidation of thioesters during storage and handling.

- Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

- Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2158-2161.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation.

- ACS Publications. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.

- Brown, H. C., & Garg, C. P. (1961). Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Journal of the American Chemical Society, 83(13), 2951–2952.

- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.

- ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.

- Thieme. (n.d.). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation.

- ResearchGate. (n.d.). Chapter 6 "protection for the thiol group".

- Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.

- YouTube. (2020, July 24). Thiols and Thioethers | Organic Chemistry Lessons.

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

- BenchChem. (n.d.). improving reaction yield for nitrile synthesis.

- ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?

- Digital Commons @ Salve Regina. (n.d.). Greener Alternatives to Selected Organic Oxidation Reactions.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.

- PubMed. (n.d.). Synthesis and Characterization of Tritylthioethanamine Derivatives With Potent KSP Inhibitory Activity.

- Reddit. (2018, December 5). Nitrile reduction issues. r/chemistry.

-

Bulgarian Chemical Communications. (2017). Design, synthesis and characterization of novel heterocyclic compound[7][7]. Retrieved February 12, 2026, from

- Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.

- BenchChem. (n.d.). Common side reactions in the synthesis of 3-Thiopheneacetonitrile.

- Scribd. (n.d.). An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction.

- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.

- ChemicalBook. (n.d.). (3-(ETHYLTHIO)PHENYL)METHANAMINE CAS#.

- ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).

- ResearchGate. (2025, August 10). Various Synthetic Pathways for the Synthesis of 3,4-Disubstituted Isoxazole by One Pot Multicomponent Reaction.

- ResearchGate. (2025, August 6). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.

- National Center for Biotechnology Information. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. mazams.weebly.com [mazams.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 12. benchchem.com [benchchem.com]

Technical Support Center: Yield Optimization for (3-(Ethylthio)phenyl)methanamine

Introduction: The "Sulfur Challenge" in Amine Synthesis

Welcome to the Technical Support Center. If you are experiencing low yields (<40%) or stalled reactions in the synthesis of (3-(Ethylthio)phenyl)methanamine , the root cause is almost certainly the thioether (sulfide) moiety at the meta position.

Sulfur is a "soft" Lewis base that aggressively coordinates to transition metals. This creates two distinct failure modes in standard protocols:

-

Catalyst Poisoning: In catalytic hydrogenation (e.g., Pd/C, Raney Ni), the sulfur atom binds irreversibly to the active metal sites, halting turnover.

-

Chemoselectivity Issues: Strong chemical reductants (e.g., LiAlH₄ at reflux) risk cleaving the C–S bond (desulfurization), leading to the formation of unsubstituted benzylamine impurities.

This guide prioritizes chemical reduction over catalytic hydrogenation to bypass these issues.

Module 1: Route Selection & Strategy

Q: I am currently using Pd/C with H₂ to reduce 3-(ethylthio)benzonitrile, but conversion is stuck at 10%. Why?

A: You are experiencing classic catalyst poisoning. The lone pairs on the ethylthio sulfur atom coordinate to the Palladium surface more strongly than the nitrile

Recommendation: Switch to a Stoichiometric Borane Reduction . While increasing catalyst loading (to 20-50 wt%) can sometimes force the reaction, it is expensive and difficult to purify. The Borane-THF (BH₃[1][2]·THF) or Borane-Dimethyl Sulfide (BMS) route is the industry standard for sulfur-containing substrates because Boron is oxophilic/azophilic and does not coordinate strongly to thioethers.

Strategic Decision Tree

Figure 1: Decision matrix for synthesizing sulfur-containing benzylamines. Route A via Borane reduction is the highest-probability path.

Module 2: The Critical Step (Nitrile Reduction Protocol)

Q: I used BH₃·THF, but after quenching with water, I isolated very little product. Where is my amine?

A: The amine is likely trapped in a Boron-Amine complex . When nitriles are reduced with borane, the product is not the free amine, but a stable borazine or amine-borane adduct. Simple water quenching does not break this bond. You must perform an acidic hydrolysis step.

Optimized Protocol: Borane Reduction of 3-(Ethylthio)benzonitrile

-

Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

-

Reagent: Charge 3-(ethylthio)benzonitrile (1.0 equiv) in anhydrous THF (0.5 M).

-

Addition: Cool to 0°C. Add BH₃·THF (1.0 M solution, 2.5 equiv ) dropwise.

-

Note: Use excess borane because the thioether may loosely coordinate some reagent, though it won't poison the reaction like a metal catalyst.

-

-

Reflux: Warm to RT, then reflux for 4–16 hours. Monitor by TLC (the intermediate imine may look different).

-

The Critical Workup (Hydrolysis):

-

Isolation:

-

Cool to RT. Basify to pH > 12 with NaOH (aq).

-

Extract with DCM or EtOAc.[3] The free amine will now be in the organic layer.

-

Troubleshooting the Workup

Figure 2: The mandatory acidic hydrolysis workflow for Borane reductions. Skipping Step 3 results in near-zero yield.

Module 3: Alternative Reducing Agents

Q: BH₃·THF is too expensive for my scale. Can I use LiAlH₄ or NaBH₄?

A: Yes, but with specific caveats regarding the sulfur group.

| Reagent | Compatibility with Thioether | Risk Profile | Recommendation |

| BH₃[2]·THF / BMS | Excellent | Low. Does not cleave C–S bonds. | Primary Choice. |

| LiAlH₄ (LAH) | Moderate | High. At reflux temperatures, LAH can displace the ethylthio group (desulfurization), yielding benzylamine. | Use at 0°C to RT only . Do not reflux. |

| NaBH₄ + CoCl₂ | Good | Moderate. Cobalt Boride is less susceptible to poisoning than Pd, but requires careful stoichiometry. | Good alternative for large scale. |

| H₂ / Pd-C | Poor | Very High. Catalyst poisoning is immediate. | Avoid. |

Protocol for Cobalt Boride Reduction (NaBH₄/CoCl₂)

If cost is a driver, this method is effective for nitriles:

-

Dissolve nitrile in Methanol.

-

Add CoCl₂·6H₂O (0.5–1.0 equiv). The solution turns pink/purple.

-

Add NaBH₄ (5–10 equiv) portion-wise at 0°C. The mixture turns black (formation of Cobalt Boride active species).

-

Stir at RT until conversion is complete.

-

Advantage: The sulfur generally does not poison the heterogeneous Cobalt species as severely as it does Palladium.

Module 4: Purification & Stability

Q: My product is an oil that turns yellow/brown overnight. How do I store it?

A: Benzylamines are sensitive to CO₂ (forming carbamates) and oxidation. The thioether is also prone to oxidation to the sulfoxide (

Stabilization Protocol: Do not store the free base. Convert it immediately to the Hydrochloride Salt .

-

Dissolve the crude oil in minimal dry Ethanol or Diethyl Ether.

-

Add 2M HCl in Diethyl Ether (or bubble HCl gas).

-

The white solid precipitate is (3-(Ethylthio)phenyl)methanamine hydrochloride .

-

Filter and wash with cold ether.

-

Result: This salt is stable at room temperature for months/years and is resistant to S-oxidation.

References

-

Brown, H. C., & Choi, Y. M. (1981). The hydroboration of nitriles.[2][4][5] A convenient procedure for the conversion of nitriles to primary amines.[5][6][7] Synthesis.[1][2][5][6][8][9][10]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (See Section: Reduction of Nitriles).